4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid
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Description
“4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid” is a chemical compound with the molecular formula C12H15NO3 . It is a beige solid .
Molecular Structure Analysis
The molecular weight of “this compound” is 221.26 . The InChI code for this compound is 1S/C12H15NO3/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12(15)16/h3-6H,7-8H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
“this compound” is a beige solid . The molecular weight of this compound is 221.26 . The InChI code for this compound is 1S/C12H15NO3/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12(15)16/h3-6H,7-8H2,1-2H3,(H,15,16) .Scientific Research Applications
Selective Sensing and Capture of Picric Acid
4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid derivatives show potential in the selective sensing and capture of picric acid. A study by Vishnoi et al. (2015) found that a fluorescent chemo-sensor based on this compound demonstrated remarkable fluorescence quenching in the presence of picric acid, indicating its utility in selective detection and capture of specific chemicals (Vishnoi, Sen, Patwari, & Murugavel, 2015).
Charge-Transfer Complex Formation
Rodríguez et al. (1996) synthesized a derivative of this compound that forms a charge-transfer complex with acceptors, demonstrating its potential in the field of molecular electronics and materials science (Rodríguez, Ramos, Martín-Villamil, Fonseca, & Albert, 1996).
Application in Asymmetric Catalysis
In the domain of asymmetric catalysis, Busto et al. (2006) investigated the enantioselective synthesis of derivatives of this compound, finding applications in the stereoselective construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).
Photodynamic Therapy Applications
Al-Raqa et al. (2017) synthesized a novel lutetium(III) acetate phthalocyanine derivative of this compound, showing potential for photodynamic therapy applications in treating cancer due to its promising photophysical and photochemical properties (Al-Raqa, Köksoy, & Durmuş, 2017).
Improved Bioluminescence Imaging
Kiyama et al. (2017) replaced the dimethylamino group of a firefly luciferin analogue with cyclic amino groups, achieving improved bioluminescence imaging intensity, indicating its potential in in vivo bioluminescence imaging applications (Kiyama, Iwano, Otsuka, Lu, Obata, Miyawaki, Hirano, & Maki, 2017).
Recognition of Hydrophilic Compounds
Sawada et al. (2000) explored the use of self-assembled aggregates of an oligomer derivative of this compound for recognizing hydrophilic amino and N,N-dimethylamino compounds, demonstrating its potential in selective compound recognition and transfer (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).
properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12(15)16/h3-6H,7-8H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHMQQAOIJFEFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645480 |
Source
|
Record name | 4-[4-(Dimethylamino)phenyl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52241-00-6 |
Source
|
Record name | 4-[4-(Dimethylamino)phenyl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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